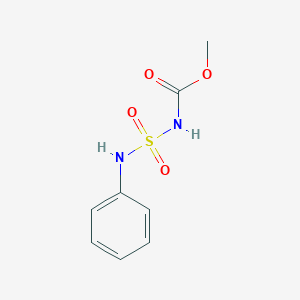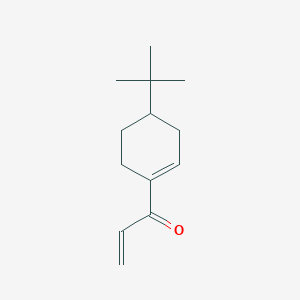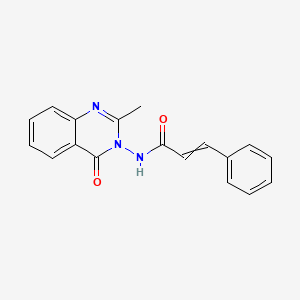
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- is a synthetic organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazolinone with an appropriate propenamide derivative. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- include other quinazolinone derivatives, such as:
- 2-Methyl-4-oxo-3(4H)-quinazolinone
- 3-Phenyl-2-propenamide
- N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
The uniqueness of 2-Propenamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-3-phenyl- lies in its specific structure, which combines the quinazolinone core with a propenamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
98832-93-0 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
N-(2-methyl-4-oxoquinazolin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O2/c1-13-19-16-10-6-5-9-15(16)18(23)21(13)20-17(22)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22) |
InChIキー |
ORBQZSCFRSIWPF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
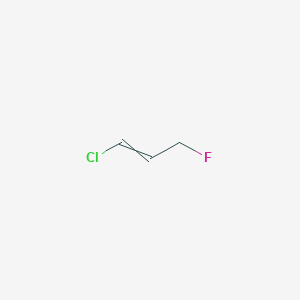
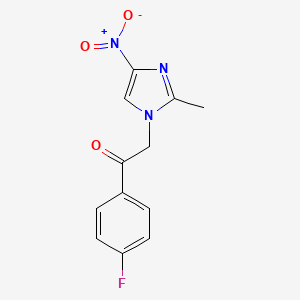
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
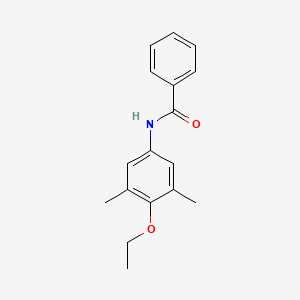
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
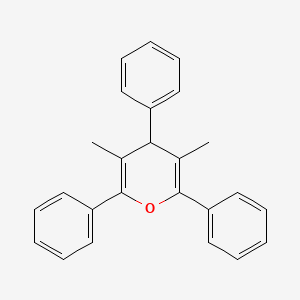

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
